MFCD02123406
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Overview
Description
Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate: is a chemical compound with the molecular formula C16H12ClNO3 and a molecular weight of 301.732 . It is identified by the MDL number MFCD02123406 . This compound is part of a collection of rare and unique chemicals provided for early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 3-chlorobenzaldehyde and furfural under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate can be compared with other similar compounds such as:
- Ethyl 3-(5-(2-chlorophenyl)-2-furyl)-2-cyanoacrylate
- Ethyl 3-(5-(4-chlorophenyl)-2-furyl)-2-cyanoacrylate
- Ethyl 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylate
- Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate
These compounds share similar structural features but differ in the position and type of substituents on the phenyl or furan rings. The uniqueness of Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl (Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-16(19)12(10-18)9-14-6-7-15(21-14)11-4-3-5-13(17)8-11/h3-9H,2H2,1H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXTWTGSJMYIOR-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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